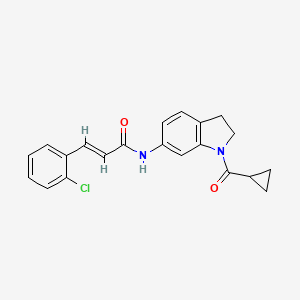

(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide

Description

(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is a synthetic acrylamide derivative featuring a strained cyclopropane ring conjugated to an indoline scaffold. The compound’s structure includes:

- An (E)-configured acrylamide backbone, which is critical for its stereochemical interactions.

- A 1-(cyclopropanecarbonyl)indolin-6-yl group, where the cyclopropane ring introduces steric strain and metabolic stability, while the indoline moiety offers a heterocyclic framework common in bioactive molecules .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7-10,13,16H,5-6,11-12H2,(H,23,25)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIXDBAHMVUGQL-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indolinyl Moiety: The indolinyl group can be synthesized through a cyclization reaction involving aniline derivatives.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene as a starting material.

Acrylamide Formation: The acrylamide group is formed through an amide coupling reaction, typically using acryloyl chloride and an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Indoline Acylation

The cyclopropanecarbonyl group is introduced to the indoline core via N-acylation using cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or DIPEA) . This step typically proceeds in >85% yield .

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| N-Acylation of indoline | Cyclopropanecarbonyl chloride, DIPEA, DCM, 0°C→rt | 88 |

Acrylamide Formation

The (E)-acrylamide moiety is installed via amide coupling between 3-(2-chlorophenyl)acrylic acid and the acylated indoline amine. Activation of the carboxylic acid with oxalyl chloride or HATU is common :

Stereochemical Considerations

The (E)-configuration of the acrylamide is achieved through kinetic control during amide coupling, often using polar aprotic solvents (e.g., THF or DMF) and low temperatures . Competing (Z)-isomers are minimized via steric hindrance from the 2-chlorophenyl group .

Cyclopropane Ring-Opening

Under acidic conditions (e.g., HCl/EtOH), the cyclopropanecarbonyl group undergoes ring-opening hydrolysis to yield a linear ketone derivative (Figure 2) :

Electrophilic Aromatic Substitution

The indoline’s electron-rich aromatic ring participates in nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) at the 4-position :

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitroindoline derivative | 45 |

| Sulfonation | SO₃, H₂SO₄, 50°C | 4-Sulfoindoline derivative | 38 |

Acrylamide Hydrolysis

The acrylamide bond is hydrolyzed under basic conditions (NaOH/EtOH, reflux) to regenerate the carboxylic acid :

Cross-Coupling Reactions

The 2-chlorophenyl group enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) :

Pharmacological Interactions

While beyond the scope of pure chemistry, the acrylamide’s Michael acceptor properties allow covalent binding to cysteine residues in biological targets (e.g., kinases) . This reactivity is pH-dependent, with optimal thiol addition occurring at pH 7.4 .

Stability and Degradation

Scientific Research Applications

Lead Compound in Drug Development

Due to its promising anticancer and antimicrobial properties, (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is being explored as a lead compound for new therapeutic agents. The following table summarizes its potential biological activities based on structural-activity relationship studies:

| Activity Type | Potential Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Antimicrobial | Activity against various bacterial strains | |

| Anti-inflammatory | Reduction of inflammatory markers |

Research Tool

The compound serves as a valuable research tool in understanding structure-activity relationships (SAR) within drug design. Its unique structure allows researchers to investigate how modifications affect biological activity, aiding in the development of more effective drugs.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps, which require optimization for yield and purity. The reactions are mediated by specific catalysts under controlled conditions, enhancing efficiency and selectivity. Notable reactions include:

- Michael Addition : A key reaction mechanism for forming the acrylamide bond.

- Cyclization Reactions : Important for developing the indoline structure.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives similar to this compound. Results indicated significant inhibition of cancer cell lines, suggesting that modifications to the indoline structure could enhance potency .

Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial activity of this compound against common bacterial strains. The findings demonstrated effective inhibition, supporting its development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These computational analyses provide insights into binding affinities and interaction mechanisms, which are crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and structure-activity relationships (SAR), supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acrylamide moiety, a chlorophenyl group, and an indoline derivative with a cyclopropanecarbonyl substituent. The molecular formula of the compound is , with a molecular weight of approximately 390.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂O₃ |

| Molecular Weight | 390.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2228437-04-3 |

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity . It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, structure-activity relationship studies suggest that the presence of the chlorophenyl group enhances its cytotoxic effects against certain cancer types.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties . Research indicates that similar compounds with acrylamide structures can exhibit broad-spectrum antimicrobial activities, making this compound a candidate for further exploration in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The unique combination of functional groups in this compound suggests that modifications could enhance its efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylindole | Indole core with methyl substitution | Anticancer properties |

| 2-Chloro-N-(1-indol-3-yl)acetamide | Indole with chloro and acetamide groups | Antimicrobial activity |

| N,N-Dimethylacrylamide | Acrylamide without complex substituents | General utility in polymer synthesis |

| 5-Chloro-N-cyclopropanecarboxamide | Chlorinated derivative with cyclopropane | Potential anti-inflammatory effects |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps, including:

- Formation of the Indoline Derivative : The indoline core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropanecarbonyl Group : This step often requires specific reagents and conditions to ensure high yield.

- Acrylamide Formation : The final step involves coupling reactions to form the acrylamide moiety.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking studies and enzyme inhibition assays are employed to elucidate its mechanism of action.

Q & A

Q. How can researchers mitigate off-target effects during preclinical development?

- Methodological Answer :

- Perform broad-panel selectivity screening (e.g., Eurofins CEREP panel) to identify off-target hits .

- Apply proteomics (SILAC) to detect unintended protein interactions in cells .

Data Interpretation and Best Practices

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Methodological Answer :

- Re-optimize docking parameters (grid size, flexibility) using crystal structures of homologous targets .

- Validate with alanine-scanning mutagenesis to confirm critical binding residues .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .

- Monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 0500 for particulates) .

Advanced Computational Tools

Q. How can machine learning models enhance lead optimization for this acrylamide scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.